molecular formula C24H28ClN3O2 B2908347 3-(4-Ethylbenzoyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride CAS No. 2097856-96-5

3-(4-Ethylbenzoyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride

Cat. No.: B2908347
CAS No.: 2097856-96-5
M. Wt: 425.96
InChI Key: BFRLZCCGEVMVEF-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzoyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride is a quinoline derivative characterized by a 4-ethylbenzoyl group at position 3, a methoxy group at position 6, and a 4-methylpiperazine substituent at position 4 of the quinoline core. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.

Properties

IUPAC Name

(4-ethylphenyl)-[6-methoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2.ClH/c1-4-17-5-7-18(8-6-17)24(28)21-16-25-22-10-9-19(29-3)15-20(22)23(21)27-13-11-26(2)12-14-27;/h5-10,15-16H,4,11-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRLZCCGEVMVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylbenzoyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Ethylbenzoyl Group: The ethylbenzoyl group can be introduced via Friedel-Crafts acylation, using ethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Piperazine Substitution: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 4-methylpiperazine under basic conditions.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzoyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

3-(4-Ethylbenzoyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Ethylbenzoyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. The piperazine moiety can enhance binding affinity to biological targets, while the methoxy and ethylbenzoyl groups can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline

  • Structure : Chloro at position 6, 4-methylpiperazine at position 2, and piperidine at position 3.
  • Key Differences : Lacks the 4-ethylbenzoyl and methoxy groups, which may reduce lipophilicity compared to the target compound.
  • Applications : Used in research for its modular substituents, enabling studies on structure-activity relationships (SAR) in kinase inhibition .

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

  • Structure: Amino at position 4, 4-chlorophenyl at position 2, and 4-methoxyphenyl at position 3.
  • Key Differences: Absence of the 4-methylpiperazine group and ethylbenzoyl substituent.
  • Physical Properties: Melting point 223–225°C (ethanol); characterized by IR and NMR spectroscopy .

4-(1-Piperazinylmethyl)quinoline Hydrochloride

  • Structure : Piperazinylmethyl group at position 4.
  • Key Differences : The methylpiperazine is attached via a methylene linker, altering spatial orientation compared to the target compound’s direct piperazine substitution. This may impact pharmacokinetic properties such as metabolic stability .

Physicochemical and Pharmacological Comparison

Compound Molecular Weight Key Substituents Solubility Research Applications
Target Compound ~463 g/mol 4-Ethylbenzoyl, 6-methoxy, 4-methylpiperazine High (hydrochloride) Kinase inhibition, receptor studies
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline ~386 g/mol Chloro, piperidine Moderate SAR studies, chemical libraries
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) ~391 g/mol Amino, 4-chlorophenyl, 4-methoxyphenyl Low (free base) Antimicrobial screening

Key Observations:

Solubility : The hydrochloride salt of the target compound offers superior aqueous solubility compared to free-base analogues like compound 4k .

Biological Activity: Piperazine-containing quinolines (e.g., target compound and 4-(1-piperazinylmethyl)quinoline hydrochloride) are frequently explored for CNS targets due to their amine-related receptor interactions .

Research Implications

The target compound’s unique substituent profile distinguishes it from related quinolines in the following areas:

  • Chemical Probes : Its modular structure allows for derivatization to explore new biological targets.

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